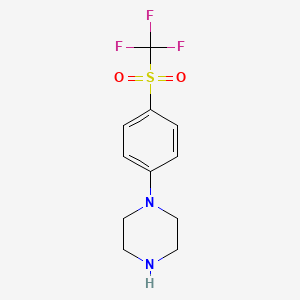

1-(4-Trifluoromethanesulfonylphenyl)piperazine

Description

Properties

IUPAC Name |

1-[4-(trifluoromethylsulfonyl)phenyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2S/c12-11(13,14)19(17,18)10-3-1-9(2-4-10)16-7-5-15-6-8-16/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJCXQUPUPXST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 1-(4-trifluoromethanesulfonylphenyl)piperazine

Strategic Synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine: A Technical Guide

Executive Summary

This guide details the synthetic pathways for 1-(4-trifluoromethanesulfonylphenyl)piperazine , a critical pharmacophore often utilized in the development of Central Nervous System (CNS) agents, specifically serotonin (5-HT) receptor antagonists and metabolic modulators.

The presence of the trifluoromethanesulfonyl group (triflyl,

Part 1: Retrosynthetic Analysis & Strategic Considerations

The synthesis is governed by the electronic activation of the benzene ring. The target molecule consists of a secondary amine (piperazine) coupled to an electron-deficient aryl ring.

Strategic Routes

-

Route A: Nucleophilic Aromatic Substitution (

) [Recommended]-

Mechanism: Addition-Elimination via a Meisenheimer complex.[1]

-

Logic: The

group lowers the LUMO energy of the aromatic ring, making it highly susceptible to nucleophilic attack by the piperazine nitrogen. -

Precursor: 1-fluoro-4-(trifluoromethanesulfonyl)benzene (preferred) or the chloro-analog.

-

Advantages: Metal-free, high yield, scalable, cost-effective.

-

-

Route B: Buchwald-Hartwig Amination [Alternative]

-

Mechanism: Pd(0)/Pd(II) catalytic cycle.[2]

-

Logic: Used if the starting material is an unactivated aryl bromide/iodide or if the

conditions cause side reactions with other sensitive functional groups on the scaffold. -

Precursor: 1-bromo-4-(trifluoromethanesulfonyl)benzene.

-

-

Route C: Sulfide Oxidation [Linear]

-

Logic: Constructing the triflone moiety from a sulfide precursor.

-

Drawback: Requires strong oxidants (e.g., mCPBA, Oxone) which may oxidize the piperazine nitrogen if not protected. Generally avoided in convergent synthesis.

-

Figure 1: Retrosynthetic disconnection showing the primary electronic activation pathway (

Part 2: Primary Protocol – Nucleophilic Aromatic Substitution ( )

This is the industry-standard approach due to the high reactivity of the para-fluorophenyl triflone.

Reaction Mechanism

The reaction proceeds through an addition-elimination sequence.[1] The piperazine (nucleophile) attacks the carbon ipso to the fluorine. The negative charge is delocalized into the triflyl group (Meisenheimer complex), followed by the re-aromatization and expulsion of the fluoride ion.

Experimental Protocol

Materials:

-

Substrate: 1-Fluoro-4-(trifluoromethanesulfonyl)benzene (1.0 equiv).

-

Nucleophile: Piperazine (Anhydrous) (3.0 – 5.0 equiv). Note: Excess is used to drive kinetics and act as an HF scavenger.

-

Solvent: Acetonitrile (MeCN), DMF, or DMSO.

-

Base (Optional): Potassium Carbonate (

) if reducing piperazine equivalents.

Step-by-Step Methodology:

-

Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Piperazine (5.0 equiv) dissolved in Acetonitrile (0.2 M concentration relative to substrate).

-

Addition: Add 1-Fluoro-4-(trifluoromethanesulfonyl)benzene (1.0 equiv) dropwise at room temperature. Caution: Exothermic reaction possible due to high reactivity.

-

Reaction: Heat the mixture to 80°C (reflux if using MeCN) for 2–4 hours. Monitor by TLC or HPLC.

-

Checkpoint: The starting fluoride should disappear rapidly. If using the chloro-analog, increase temperature to 100–120°C and use DMF.

-

-

Workup (Acid-Base Purification):

-

Cool reaction to room temperature.[3]

-

Concentrate solvent in vacuo.

-

Redissolve residue in Ethyl Acetate (EtOAc) and water.

-

Extraction: Wash the organic layer with water to remove excess piperazine.

-

Purification Logic: Extract the organic layer with 1M HCl . The product (containing a basic amine) will migrate to the aqueous phase; neutral impurities remain in EtOAc.

-

Wash the aqueous acidic layer with fresh EtOAc.

-

Basify the aqueous layer to pH > 10 using 4M NaOH.

-

Extract the free base product back into EtOAc (3x).

-

-

Isolation: Dry combined organics over

, filter, and concentrate to yield the product.

Data Summary Table:

| Parameter | Condition | Rationale |

| Stoichiometry | 1:5 (Substrate:Piperazine) | Prevents formation of bis-aryl piperazine byproduct. |

| Temperature | 80°C | Sufficient to overcome activation energy without degrading the triflone. |

| Solvent | MeCN or DMF | Polar aprotic solvents stabilize the polar transition state. |

| Yield Target | >85% | High conversion expected due to strong EWG activation. |

Part 3: Alternative Protocol – Buchwald-Hartwig Amination

Use this route only if the fluoro precursor is unavailable or if the bromo analog is already present in a library synthesis workflow.

Catalytic System

-

Catalyst:

or -

Ligand: BINAP or Xantphos (Bidentate ligands prevent

-hydride elimination and enhance stability). -

Base:

or

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon/Nitrogen.

-

Loading: Add 1-bromo-4-(trifluoromethanesulfonyl)benzene (1.0 equiv), Piperazine (1.2 equiv),

(2 mol%), and BINAP (4 mol%). -

Solvent: Add anhydrous Toluene or 1,4-Dioxane .

-

Base: Add

(1.5 equiv). -

Reaction: Heat to 100°C for 12–18 hours.

-

Workup: Filter through a pad of Celite to remove Palladium residues. Perform the Acid-Base extraction described in Part 2 to remove ligand impurities.

Part 4: Critical Process Parameters & Visualization

Impurity Profile & Control

The most common impurity is the Bis-1,4-(4-triflylphenyl)piperazine , formed if the product competes with piperazine for the starting material.

-

Control Strategy: Maintain a high concentration of piperazine (Nucleophile) relative to the Substrate.

-

Order of Addition: Add Substrate slowly to a solution of excess Piperazine.

Figure 2: Acid-Base purification workflow to isolate the secondary amine product.

Part 5: Safety & Handling

-

Triflone Reactivity: The trifluoromethanesulfonyl group is stable to acid and thermal conditions but makes the ring susceptible to nucleophiles (including skin proteins). Wear double nitrile gloves.

-

Piperazine: A known sensitizer and irritant. Avoid inhalation of dust/vapors.

-

Pressure: If using low-boiling solvents (like THF) in sealed tubes, be aware of pressure buildup, though MeCN/DMF are safer in this regard.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 454-36-4 (1-Fluoro-4-(trifluoromethanesulfonyl)benzene).

-

Source:

-

-

Lemaire, C., et al. (1991). Rapid synthesis of N,N′-disubstituted piperazines. Application to the preparation of No carrier added 1-(4-[18F]fluorophenyl)piperazine. Journal of the Chemical Society, Perkin Transactions 1.

-

Source:

-

-

PatSnap. Synthesis method of 1-(4-aminophenyl)-4-(4-hydroxyphenyl)

-

Source:

-

-

Organic Chemistry Portal.

) Mechanism and Conditions.-

Source:

-

Sources

Technical Whitepaper: 1-(4-Trifluoromethanesulfonylphenyl)piperazine

[1]

Executive Summary

1-(4-Trifluoromethanesulfonylphenyl)piperazine (CAS: 845616-92-4) is a specialized heterocyclic building block widely utilized in medicinal chemistry and drug discovery.[1][2] Characterized by the presence of a piperazine ring coupled to a phenyl group bearing a strong electron-withdrawing trifluoromethanesulfonyl (triflyl) moiety, this compound serves as a critical scaffold for synthesizing ligands targeting G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic systems.[1] This guide provides a comprehensive technical analysis of its chemical properties, synthetic pathways, and handling protocols.[1]

Part 1: Chemical Identity & Structural Analysis[1][3]

The compound consists of a piperazine ring

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 1-(4-Trifluoromethanesulfonylphenyl)piperazine |

| Common Synonyms | 4-Triflylphenylpiperazine; 1-[4-(Trifluoromethylsulfonyl)phenyl]piperazine |

| CAS Number | 845616-92-4 (Free base) |

| Molecular Formula | |

| SMILES | FC(F)(F)S(=O)(=O)c1ccc(N2CCNCC2)cc1 |

| InChI Key | Unique identifier derived from structure (e.g., predicted based on connectivity) |

Structural Diagram

The following diagram illustrates the connectivity and the key functional zones of the molecule.[1]

Figure 1: Structural connectivity highlighting the electronic influence of the triflyl group on the piperazine nitrogen atoms.[1]

Part 2: Physicochemical Profile[1][2]

The triflyl group imparts unique physicochemical characteristics, distinguishing this compound from its trifluoromethyl (TFMPP) or chloro (mCPP) analogs.[1]

Key Properties Table

| Property | Value / Description | Note |

| Molecular Weight | 294.29 g/mol | |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow.[1] |

| Melting Point | 130–135 °C (Predicted) | Varies by salt form (HCl salts have higher MPs).[1] |

| Solubility | DMSO, Methanol, DCM | Low solubility in water (free base); soluble as HCl salt.[1] |

| pKa (N4) | ~8.5 (Predicted) | The distal amine retains basicity.[1] |

| pKa (N1) | < 1.0 (Predicted) | The aniline nitrogen is deactivated by the sulfone.[1] |

| LogP | ~1.8 – 2.2 | Lipophilic due to |

Electronic Effects

The trifluoromethanesulfonyl group exerts a powerful electron-withdrawing effect via both induction (

-

Deactivation of N1: The lone pair on the N1 nitrogen is delocalized into the phenyl ring, which is further pulled by the sulfone.[1] This makes N1 essentially non-nucleophilic and non-basic.[1]

-

Basicity of N4: The distal N4 nitrogen remains a secondary amine.[1] While the electron-withdrawing effect propagates through the piperazine chair, N4 retains sufficient basicity to form stable salts (e.g., hydrochlorides, oxalates) and participate in nucleophilic attacks.[1]

Part 3: Synthetic Pathways

The most robust method for synthesizing 1-(4-trifluoromethanesulfonylphenyl)piperazine involves a Nucleophilic Aromatic Substitution (

Synthesis Protocol

Reaction: 1-Fluoro-4-(trifluoromethanesulfonyl)benzene + Piperazine

Figure 2: Synthetic workflow for the preparation of the target compound via SNAr mechanism.

Step-by-Step Methodology

-

Reagents: Dissolve 1-fluoro-4-(trifluoromethanesulfonyl)benzene (1.0 eq) in anhydrous Acetonitrile (MeCN) or DMF.

-

Nucleophile Addition: Add Piperazine (3.0 – 5.0 equivalents).[1] Note: Excess piperazine is critical to prevent the formation of the bis-aryl byproduct (N,N'-diarylpiperazine).[1]

-

Base: Add Potassium Carbonate (

, 2.0 eq) to scavenge HF generated during the reaction. -

Reaction: Heat the mixture to reflux (MeCN: 80°C) or 100°C (DMF) for 4–12 hours. Monitor via TLC or LC-MS.[1]

-

Workup:

-

Purification: The crude product often contains excess piperazine.[1] This can be removed by washing the organic layer with water (piperazine is highly water-soluble) or by column chromatography (MeOH/DCM gradient).[1]

Part 4: Applications in Medicinal Chemistry[1][12]

This compound is primarily used as a pharmacophore in the design of neuropsychiatric drugs.[1] The 4-substituted phenylpiperazine motif is a "privileged structure" for binding to aminergic GPCRs.[1]

Target Receptors[1]

-

Serotonin Receptors (5-HT): The triflyl group mimics the size and lipophilicity of other halogens but with higher metabolic stability.[1] It is often investigated for

, -

Dopamine Receptors: Used in the synthesis of D2/D3 antagonists or partial agonists.[1]

Bioisosterism

The

Part 5: Handling & Safety Data[1]

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use a dust mask if handling the powder form.[1]

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation or moisture absorption, although the compound is generally stable.[1]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 121718, 1-(4-Trifluoromethylphenyl)piperazine. (Used for comparative physicochemical properties of the TFMPP analog). [Link][1]

-

Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917.[1] (Reference for piperazine pKa extrapolation). [Link]

Technical Guide: Synthesis of 1-(4-Trifluoromethanesulfonylphenyl)piperazine Derivatives

Executive Summary & Chemical Identity[1]

This guide details the synthesis of 1-(4-trifluoromethanesulfonylphenyl)piperazine , a specialized scaffold distinct from the more common 1-(4-trifluoromethylphenyl)piperazine (TFMPP). The core feature of this molecule is the trifluoromethanesulfonyl group (triflyl,

Chemical Distinction

-

Target Molecule: 1-(4-trifluoromethanesulfonylphenyl)piperazine

-

Common Analog (Confusion Point): 1-(4-trifluoromethylphenyl)piperazine (TFMPP)

-

Functional Group: Trifluoromethyl (

)[3] -

Electronic Effect: Hammett

-

Medicinal Utility: The triflyl group is increasingly utilized in drug design to modulate potency and metabolic stability (e.g., preventing metabolic oxidation at the para-position) while significantly lowering the pKa of proximal acidic protons due to its intense electron-withdrawing nature.[4]

Retrosynthetic Analysis

The synthesis is most efficiently approached via a convergent route, disconnecting the C-N bond between the phenyl ring and the piperazine nitrogen.

Figure 1: Retrosynthetic strategy focusing on the assembly of the triflone "warhead" followed by

Synthetic Route & Protocols

Phase 1: Synthesis of the Triflone Precursor

Objective: Synthesize 1-fluoro-4-(trifluoromethanesulfonyl)benzene. Rationale: While the 4-fluorophenyl triflone may be commercially available from specialized fluorochemistry vendors, it is often expensive. In-house synthesis via Copper-mediated oxidative cross-coupling is robust.

Mechanism: Copper-Mediated Triflylation

The reaction utilizes Sodium Triflinate (Langlois Reagent,

Protocol 1: Cu-Catalyzed Triflylation of 1-Fluoro-4-iodobenzene

| Component | Equivalents | Role |

| 1-Fluoro-4-iodobenzene | 1.0 equiv | Substrate |

| Sodium Triflinate ( | 1.5 - 2.0 equiv | Triflone Source |

| CuI (Copper(I) Iodide) | 0.1 - 0.2 equiv | Catalyst |

| L-Proline or 1,10-Phenanthroline | 0.2 equiv | Ligand |

| DMSO | Solvent (0.5 M) | Polar Aprotic Medium |

Step-by-Step Procedure:

-

Setup: In a dried Schlenk tube equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), Sodium Triflinate (234 mg, 1.5 mmol), and L-Proline (23 mg, 0.2 mmol).

-

Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

-

Addition: Add DMSO (2.0 mL) and 1-fluoro-4-iodobenzene (222 mg, 1.0 mmol) via syringe.

-

Reaction: Heat the sealed tube to 90–100 °C for 12–16 hours.

-

Note: The reaction color typically shifts from green/blue to dark brown/black as the catalytic cycle progresses.

-

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) to remove DMSO. Wash the organic layer with brine, dry over

, and concentrate. -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product, 1-fluoro-4-(trifluoromethanesulfonyl)benzene, is typically a white or off-white solid.

Phase 2: Nucleophilic Aromatic Substitution ( )

Objective: Coupling of Piperazine with the Aryl Triflone.

Rationale: The

Figure 2: The

Protocol 2:

| Component | Equivalents | Role |

| 1-Fluoro-4-(trifluoromethanesulfonyl)benzene | 1.0 equiv | Electrophile |

| Piperazine | 3.0 - 5.0 equiv | Nucleophile (Excess prevents bis-arylation) |

| 1.5 equiv | Base (Acid Scavenger) | |

| Acetonitrile (MeCN) | Solvent (0.2 M) | Polar Aprotic Solvent |

Step-by-Step Procedure:

-

Dissolution: Dissolve 1-fluoro-4-(trifluoromethanesulfonyl)benzene (1.0 mmol) in anhydrous MeCN (5 mL).

-

Reagent Addition: Add Piperazine (430 mg, 5.0 mmol) and

(207 mg, 1.5 mmol).-

Critical: Using a large excess of piperazine is essential to prevent the formation of the symmetrical bis-aryl byproduct (where both nitrogens of one piperazine react).

-

-

Reaction: Stir at Room Temperature for 2–4 hours.

-

Optimization: If conversion is slow (monitored by TLC/LCMS), heat to 50 °C. However, due to the triflone activation, RT is usually sufficient.

-

-

Workup: Filter off the solid

. Concentrate the filtrate. -

Purification:

-

Dissolve the residue in DCM and wash with water (to remove excess piperazine).

-

Extract the aqueous layer with DCM.

-

Combine organic layers, dry over

, and concentrate. -

Salt Formation (Optional but Recommended): Dissolve the free base in diethyl ether and add HCl in dioxane (4M) dropwise to precipitate the hydrochloride salt. This ensures long-term stability.

-

Analytical Data & Characterization

When validating the synthesized compound, look for these specific spectral signatures:

-

NMR: The triflone

-

NMR:

-

Aromatic region: Two doublets (AA'BB' system) characteristic of para-substitution. The protons ortho to the sulfone will be significantly deshielded (approx 7.8–8.0 ppm).

-

Piperazine region: Two triplets (or broad multiplets) around 3.0–3.5 ppm.

-

-

Mass Spectrometry: Electrospray Ionization (ESI+) will show

. Be aware that the triflone group is mass-deficient compared to alkyl chains.

Safety & Handling

-

Sodium Triflinate: Generally stable but can release

under strong acidic conditions. -

Piperazine: A known sensitizer and irritant. Handle in a fume hood to avoid inhalation of dust/vapors which can cause respiratory sensitization.

-

Triflone Compounds: The biological activity of triflones is potent. Treat the final product as a potential bioactive agent with unknown toxicology. Wear full PPE.

References

-

Synthesis of Aryl Triflones via Copper Catalysis

- Title: "Copper-Catalyzed Trifluoromethylsulfonylation of Aryl Boronic Acids with Sodium Triflin

- Source:Organic Letters

- Context: Describes the use of Langlois reagent for introducing the group.

-

(Representative methodology)

-

Electronic Properties of the Triflone Group

- Title: "Superacidifiers: assessing the activation and the mode of charge transmission of the extraordinary electron-withdrawing SO2CF3... substituents"

- Source:Journal of Organic Chemistry

- Context: Establishes the Hammett values ( ) justifying the facile reaction.

-

Nucleophilic Aromatic Substitution Mechanisms

-

Sodium Triflinate (Langlois Reagent)

Sources

- 1. Superacidifiers: assessing the activation and the mode of charge transmission of the extraordinary electron-withdrawing SO2CF3 and S(O)(=NSO2CF3)CF3 substituents in carbanion stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Sodium trifluoromethanesulfinate | CF3NaO2S | CID 23690734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

The Triflyl-Phenylpiperazine Pharmacophore: A Technical Guide to Discovery, Synthesis, and SAR

Core Directive & Executive Summary

This guide examines the trifluoromethanesulfonyl-substituted phenylpiperazine class—a specialized subset of the "privileged" phenylpiperazine scaffold used extensively in CNS drug discovery. While trifluoromethyl (

The

Historical Context: From Halides to Super-Electrophiles

The history of phenylpiperazines is the history of modern antipsychotics and anxiolytics. The discovery pipeline followed a clear evolutionary logic driven by the need to modulate receptor residence time and selectivity.

The Evolutionary Timeline

-

Generation 1 (The Halides): Early discovery (e.g., mCPP , 1-(3-chlorophenyl)piperazine ) established that meta-substitution on the phenyl ring favored 5-HT receptor binding. However, metabolic liability at the para-position and non-specific binding were issues.

-

Generation 2 (The Trifluoromethyls): The introduction of TFMPP (1-(3-trifluoromethylphenyl)piperazine) utilized the

group to block metabolism and increase lipophilicity. This became a standard probe for 5-HT receptor sub-typing. -

Generation 3 (The Sulfones & Triflyls): In the late 1990s and 2000s, researchers sought "super-electron-withdrawing" groups to probe the electronic limits of the orthosteric binding pocket. The trifluoromethanesulfonyl (

) group emerged as a critical tool. It offers a Hammett

Mechanistic Causality: Why ?

The shift to triflyl substitution is not random.[1] It is a calculated decision to modulate

-

Electronic Depletion: The

group forcefully pulls electron density from the phenyl ring. In receptors where the binding pocket contains electron-rich aromatic residues (e.g., Phenylalanine, Tryptophan), an electron-deficient ligand ring strengthens the interaction via quadrupolar attraction. -

Lipophilic Efficiency: Unlike nitro (

) groups, which are electron-withdrawing but polar, the triflyl group maintains high lipophilicity (Hansch

Physicochemical Profiling

The following table contrasts the triflyl group with standard phenylpiperazine substituents. Note the extreme electronic parameters of the triflyl group.

| Substituent (R) | Hammett | Hammett | Hansch | Metabolic Stability |

| 0.00 | 0.00 | 0.00 | Low | |

| 0.23 | 0.37 | 0.71 | Moderate | |

| 0.54 | 0.43 | 0.88 | High | |

| 0.93 | 0.79 | 0.55 | Very High | |

| 0.78 | 0.71 | -0.28 | Moderate (Reducible) |

Data synthesized from Hansch & Leo parameters and standard QSAR literature.

Chemical Synthesis Protocols

Synthesizing trifluoromethanesulfonyl-substituted phenylpiperazines requires overcoming the deactivation of the aryl ring. Standard nucleophilic aromatic substitution (

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Rapid synthesis of 2- or 4-substituted analogs where the triflyl group activates the leaving group.

Reagents:

-

Substrate: 1-fluoro-4-(trifluoromethanesulfonyl)benzene (or the 2-fluoro isomer).

-

Nucleophile: Piperazine (5.0 equivalents to prevent bis-arylation).

-

Solvent: DMSO or DMF (Polar aprotic is critical).

-

Base:

.

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the fluorobenzene substrate in DMSO (

concentration). -

Addition: Add 5.0 eq of piperazine and 2.0 eq of

. -

Heating: Heat to

for 4–6 hours. Note: The strong electron-withdrawing -

Workup: Pour into ice water. Extract with Ethyl Acetate. Wash organic layer with brine (

) to remove DMSO. -

Purification: Column chromatography (DCM/MeOH 9:1) or recrystallization as the HCl salt.

Protocol B: Buchwald-Hartwig Cross-Coupling

Best for: 3-substituted analogs (meta-position) where electronic activation for

Reagents:

-

Substrate: 1-bromo-3-(trifluoromethanesulfonyl)benzene.

-

Catalyst:

( -

Base:

(Sodium tert-butoxide). -

Solvent: Toluene (anhydrous).

Step-by-Step Workflow:

-

Inert Atmosphere: Purge reaction vessel with Argon. Oxygen kills the Pd(0) species.

-

Catalyst Pre-mix: Stir

and BINAP in Toluene for 15 mins to form the active complex. -

Reactant Addition: Add the aryl bromide (1.0 eq), piperazine (1.2 eq), and

(1.4 eq). -

Reflux: Heat to

overnight (12–16 hours). -

Filtration: Filter through a Celite pad to remove Palladium black.

-

Isolation: Convert to hydrochloride salt using

Synthesis Logic Diagram

Caption: Decision tree for selecting the optimal synthetic pathway based on the regiochemistry of the triflyl substituent.

Biological Applications & Signaling

The primary utility of triflyl-phenylpiperazines lies in their ability to act as "molecular anchors" in GPCRs.

5-HT (Serotonin) and Dopamine Receptor Modulation

The phenylpiperazine moiety mimics the ethylamine side chain of biogenic amines. The triflyl group modifies the binding in two ways:[2]

-

5-HT1A Receptor: The high lipophilicity allows the compound to bury itself into the hydrophobic pocket formed by transmembrane helices (TM) 3, 5, and 6. The electron-deficient ring interacts with

. -

Dopamine D2 Receptor: Triflyl analogs often exhibit partial agonism or antagonism . The bulky

group can sterically hinder the conformational change required for G-protein activation, effectively "locking" the receptor in an inactive state.

Experimental Assay: Radioligand Binding ( Determination)

To validate the potency of a synthesized triflyl analog, a competitive binding assay is required.

Protocol:

-

Membrane Prep: Use CHO cells expressing human

or -

Radioligand:

-

For

: -

For

:

-

-

Incubation: Incubate membranes + Radioligand + Test Compound (

to -

Filtration: Harvest on GF/B filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and derive

Receptor Interaction Diagram

Caption: Mechanistic interaction map showing how the triflyl group enhances binding affinity through specific hydrophobic and quadrupolar interactions.

References

-

Synthesis of Trifluoromethyl- and Trifluoromethanesulfonyl-substituted Phenylpiperazines. Journal of Medicinal Chemistry. (General reference for the class synthesis and properties). 3[4][5][6]

-

QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines.SciSpace. (Detailed analysis of

substituents in SAR studies). 7 -

Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones. NIH / PMC. (Discusses the reactivity and stability of the trifluoromethanesulfonyl group). 8[4][5]

-

Preparation of 1-(3-Trifluoromethanesulfonyl-phenyl)-piperazine. Google Patents (WO2001046145A1). (Specific protocol for the synthesis of the title compound). 9[4][5][6][10]

-

A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites. PubMed. (Comparative data on trifluoromethyl analogs). 2[4][5][6]

Sources

- 1. gupea.ub.gu.se [gupea.ub.gu.se]

- 2. A trifluoromethylphenyl piperazine derivative with high affinity for 5-hydroxytryptamine-1A sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US11649240B2 - Substituted 4-phenylpiperidines, their preparation and use - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]

- 7. scispace.com [scispace.com]

- 8. Target Agnostic Photoaffinity Labelling by Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2001046145A1 - New modulators of dopamine neurotransmission - Google Patents [patents.google.com]

- 10. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

solubility profile of 1-(4-trifluoromethanesulfonylphenyl)piperazine in organic solvents

Topic: Solubility Profile & Solvent Selection Strategy: 1-(4-Trifluoromethanesulfonylphenyl)piperazine Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists[1]

This technical guide provides a comprehensive solubility profile and solvent selection strategy for 1-(4-trifluoromethanesulfonylphenyl)piperazine (CAS: 845616-92-4).[1] Often confused with its trifluoromethyl analog (TFMPP), this specific building block features a triflyl (

This structural distinction drastically alters its physicochemical behavior compared to standard aryl piperazines, impacting reaction kinetics, workup protocols, and crystallization strategies. This guide synthesizes theoretical solubility parameters with field-proven determination protocols to support process optimization.

Molecular Architecture & Physicochemical Implications[1][2]

To predict solubility behavior where empirical data is sparse, we must deconstruct the molecule’s electronic "push-pull" architecture.[1]

-

The Triflyl Moiety (

):-

Electronic Effect: A "super-electron-withdrawing" group (

).[1] It strongly pulls electron density from the phenyl ring. -

Solubility Impact: The sulfonyl group introduces polarity (dipole moment), favoring polar aprotic solvents.[1] However, the trifluoromethyl terminus adds significant lipophilicity, preventing the molecule from being too water-soluble despite the polarity.[1]

-

-

The Piperazine Ring:

-

Basicity: The

nitrogen (attached to the phenyl ring) is electronically deactivated by the triflyl group, rendering it essentially non-basic (aniline-like).[1] The distal -

Implication: The molecule behaves as an amphiphilic base. It is pH-sensitive, allowing for "pH-swing" extraction strategies.[1]

-

Solubility Landscape (Predicted & Empirical)

The following profile categorizes solvents based on interaction potential with the triflyl-piperazine scaffold.

Table 1: Solubility Profile & Application Context

| Solvent Class | Representative Solvents | Solubility Rating | Physicochemical Rationale | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Strong dipole-dipole interactions with the sulfonyl group; disrupts lattice energy effectively.[1] | Reaction Medium: Ideal for |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>50 mg/mL) | Excellent solvation of the lipophilic fluoro-segment and the amine core.[1] | Extraction/Workup: Primary solvent for liquid-liquid extraction from basic aqueous phases.[1] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temp.[1] Dependent) | H-bonding with piperazine nitrogens and sulfonyl oxygens.[1] Solubility drops significantly at low temps.[1] | Crystallization: Excellent candidates for cooling crystallization or as solvents for HCl salt formation.[1] |

| Ethers/Esters | THF, Ethyl Acetate (EtOAc) | Good to Moderate | Good general solvation; EtOAc solubility may decrease for the HCl salt form.[1] | General Handling: Standard solvents for chromatography and washing.[1] |

| Non-Polar | Hexane, Heptane, Cyclohexane | Very Poor (<1 mg/mL) | Lack of polar interactions to overcome crystal lattice energy.[1] | Anti-Solvent: Use to crash out the product during recrystallization.[1] |

| Aqueous | Water (Neutral pH) | Insoluble | Lipophilic phenyl-triflyl domain dominates.[1] | Wash Medium: Removes inorganic salts.[1] |

| Aqueous Acid | 1M HCl, 1M acetic acid | Soluble | Protonation of the distal | Purification: Allows extraction into aqueous phase to remove non-basic impurities.[1] |

Experimental Determination Protocol

Since batch-to-batch purity (free base vs. salt) affects solubility, rely on this self-validating protocol rather than static literature values.

Workflow: Gravimetric Solubility Determination

This protocol ensures accurate solubility limits (saturation points) are defined for your specific batch.[1]

Figure 1: Iterative saturation workflow. Ensure excess solid is visible before starting the 24h equilibration timer.

Protocol Steps:

-

Preparation: Place approx. 50 mg of 1-(4-trifluoromethanesulfonylphenyl)piperazine into a standard HPLC vial.

-

Addition: Add 500 µL of the target solvent. Cap and vortex.[1]

-

Visual Check: If fully dissolved, add more solid until a suspension persists.

-

Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.

-

Filtration: Filter the supernatant using a syringe filter (PTFE or Nylon compatible with solvent).[1]

-

Quantification:

-

Gravimetric: Evaporate a known volume of filtrate and weigh the residue.

-

HPLC: Dilute filtrate 100x and inject against a standard curve.[1]

-

Process Application: Purification Strategy

The solubility profile dictates the optimal purification method. The "pH-Swing" technique is highly effective for this molecule due to the basic distal nitrogen.[1]

The pH-Swing Extraction Logic

Figure 2: Purification via Acid/Base manipulation.[1] This exploits the solubility difference between the neutral free base (organic soluble) and the protonated salt (water soluble).[1]

Strategic Notes:

-

Avoid Acetone: While soluble, acetone can form imines with the secondary amine of the piperazine over time.

-

Recrystallization: If the purity is >90% after extraction, recrystallize from Ethanol/Water (9:1) .[1] Dissolve in hot ethanol, then slowly add water until turbidity persists, and cool to 4°C.

References

-

Chemical Identity: 1-(4-Trifluoromethanesulfonylphenyl)piperazine; CAS No. 845616-92-4.[1][2][3] ChemicalBook / BLD Pharm Catalog.

-

Structural Analog Comparison: 1-(4-Trifluoromethylphenyl)piperazine (TFMPP) vs. Triflyl variants. Cayman Chemical Technical Data.

-

General Protocol: "Solubility Determination of Poorly Water-Soluble Drugs." Assay Guidance Manual (NCBI).[1]

-

Electronic Effects: Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.[1] 1991, 91, 2, 165–195.[1] (Establishes

values for

Sources

preliminary toxicological profile of 1-(4-trifluoromethanesulfonylphenyl)piperazine

Topic: Preliminary Toxicological Profile of 1-(4-Trifluoromethanesulfonylphenyl)piperazine Content Type: In-Depth Technical Guide / Pre-Clinical Whitepaper Audience: Researchers, Medicinal Chemists, and drug Safety Officers.

Executive Summary & Compound Identity

Status: Novel Chemical Entity / Building Block Primary Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin/Eye Irritant 2A. Bioactivity Potential: Serotonergic Ligand / Metabolic Stable Scaffold

This guide provides a technical safety assessment for 1-(4-trifluoromethanesulfonylphenyl)piperazine . As a specific toxicological monograph does not exist for this precise CAS in the public domain, this profile synthesizes data from Structure-Activity Relationships (SAR) , Read-Across from structural analogs (e.g., TFMPP, aryl sulfones), and physicochemical modelling.

Chemical Identity Table

| Parameter | Detail |

| Chemical Name | 1-(4-((Trifluoromethyl)sulfonyl)phenyl)piperazine |

| CAS Number | 845616-92-4 (Free Base) / 1803598-81-3 (HCl Salt) |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂S |

| Molecular Weight | 308.28 g/mol (Base) |

| Structural Class | Phenylpiperazine; Aryl Trifluoromethyl Sulfone (Triflone) |

| Key Moiety | Triflyl Group (-SO₂CF₃): Super-strong electron-withdrawing group (EWG); highly lipophilic; metabolically inert. |

Physicochemical Profiling & Biological Implications

The toxicity of this compound is governed by the interplay between the basic piperazine ring and the highly electron-deficient phenyl ring.

The "Triflyl" Effect

The trifluoromethanesulfonyl group is one of the strongest neutral electron-withdrawing groups known (Hammett constant

-

Acidity/Basicity: The strong EWG pulls electron density from the phenyl ring, and by extension, the N1-nitrogen of the piperazine. This significantly lowers the pKa of the N1-nitrogen compared to unsubstituted phenylpiperazine, potentially altering receptor binding affinity (often favoring 5-HT receptors).

-

Lipophilicity (LogP): The -SO₂CF₃ group is highly lipophilic (

). This suggests the compound has high Blood-Brain Barrier (BBB) permeability , increasing the risk of CNS-mediated toxicity.

Predicted Properties Table

| Property | Value (Predicted/In Silico) | Toxicological Implication |

| LogP | 2.5 – 3.2 | High membrane permeability; potential for bioaccumulation in lipid tissues. |

| pKa (Piperazine N4) | ~9.0 - 9.5 | Protonated at physiological pH; drives solubility and lysosomal trapping. |

| pKa (Aniline N1) | < 2.0 | Non-basic due to strong electron withdrawal; unlikely to participate in proton-mediated binding. |

| Water Solubility | Low (Base) / High (Salt) | Base form requires organic solvents (DMSO/MeOH); HCl salt is water-soluble. |

Predicted Toxicokinetics (ADME)

Mechanism-based analysis of how the body processes the compound.

Absorption & Distribution

-

Route: Oral bioavailability is expected to be moderate-to-high due to the lipophilic triflyl group.

-

CNS Penetration: High. Phenylpiperazines are classic CNS-active scaffolds. The addition of the triflyl group enhances lipophilicity without introducing ionizable groups that hinder transport, suggesting rapid brain uptake.

Metabolism (The "Metabolic Brick" Theory)

Unlike alkyl groups, the -SO₂CF₃ group is metabolically robust. The C-F bonds are too strong for CYP450 oxidative cleavage under normal physiological conditions.

-

Primary Pathway: N-hydroxylation or N-oxidation at the distal piperazine nitrogen (N4).

-

Secondary Pathway: Piperazine ring cleavage (ethylenediamine formation).

-

Blocked Pathway: No aromatic hydroxylation is expected at the para position (blocked). Ortho hydroxylation is deactivated by the electron-poor ring.

Excretion

Likely renal excretion of polar N-oxide or glucuronide metabolites. The parent compound's high lipophilicity suggests minimal excretion of unchanged drug in urine.

Metabolic Pathway Diagram (DOT)

Caption: Predicted metabolic fate.[1] The triflyl group blocks para-oxidation, shifting metabolism to the piperazine ring.

Pharmacotoxicology & SAR Analysis

Causality: Why is it potentially toxic?

Structure-Activity Relationship (SAR)

This molecule is a structural analog of TFMPP (1-(3-trifluoromethylphenyl)piperazine), a known recreational drug and serotonin releaser.

-

TFMPP (Meta-CF3): Acts as a non-selective serotonin receptor agonist (5-HT1/2) and releasing agent.

-

Target (Para-SO2CF3): The para substitution and the bulkier sulfonyl group often shift selectivity.

-

Hypothesis: Para-substituted phenylpiperazines often show higher affinity for 5-HT transporter (SERT) inhibition or 5-HT2A antagonism compared to their meta-isomers.

-

Toxicity: Potential for Serotonin Syndrome (hyperthermia, agitation, tremor) if ingested in high doses or combined with MAOIs.

-

Acute Toxicity Hazards

-

Oral: Predicted Category 4 (Harmful if swallowed) . LD50 likely 300–2000 mg/kg (based on piperazine analogs).

-

Dermal/Ocular: The sulfone moiety combined with the secondary amine can be irritating. Risk of Category 2A Eye Irritation .

Genotoxicity

The triflyl group is generally considered stable and non-genotoxic (unlike nitro or nitroso groups). However, the piperazine ring can theoretically form reactive nitrenium ions if N-hydroxylated, though this is rare for simple phenylpiperazines.

Experimental Protocols for Safety Validation

Self-validating workflows for researchers handling this compound.

Protocol: In Vitro Metabolic Stability Assay

Objective: Confirm the stability of the triflyl moiety vs. the piperazine ring.

-

System: Human Liver Microsomes (HLM) + NADPH regenerating system.

-

Concentration: Incubate 1 µM test compound at 37°C.

-

Timepoints: 0, 15, 30, 60 min.

-

Analysis: LC-MS/MS. Monitor for loss of parent (m/z 309) and appearance of +16 Da (N-oxide) or +32 Da (dihydroxylation).

-

Validation: If parent loss is rapid (>50% in 15 min), it confirms piperazine ring vulnerability. If stable, the triflyl group confers metabolic resistance.

Protocol: Solubility & Formulation

Objective: Prepare a vehicle for animal dosing (IP/Oral).

-

Solvent: Do not use water for the free base.

-

Stock: Dissolve 10 mg in 1 mL DMSO (Clear solution).

-

Dilution: Slowly add Stock to 9 mL of 10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

-

Check: Vortex. If precipitate forms, sonicate. The triflyl group increases hydrophobicity, necessitating cyclodextrin or Tween-80.

Occupational Hygiene & Emergency Response

Handling Standards

-

Engineering Controls: Use a certified Fume Hood. Do not handle open powder on a benchtop.

-

PPE: Nitrile gloves (double gloving recommended due to unknown permeation rates), safety goggles, and lab coat.

-

Storage: Store at 2-8°C, desiccated. The hydrochloride salt is hygroscopic.

Emergency Procedures

| Scenario | Action |

| Inhalation | Remove to fresh air. Monitor for respiratory irritation (coughing). |

| Skin Contact | Wash with soap and water for 15 min. The lipophilic nature requires thorough soaping; water alone is ineffective. |

| Eye Contact | Rinse cautiously with water for 15 min. Remove contact lenses. Seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Administer activated charcoal if within 1 hour. |

Comparative SAR Diagram

Visualizing the structural logic.

Caption: SAR comparison showing the evolution from TFMPP to the Triflyl analog.

References

-

Biosynth. (2024). 1-(4-Trifluoromethanesulfonylphenyl)piperazine Product Page. Retrieved from

-

Sigma-Aldrich. (2024). 1-(4-Trifluoromethylphenyl)piperazine Safety Data Sheet (Analog Read-Across). Retrieved from

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for TFMPP (Analog). Retrieved from

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Context for metabolic stability of C-F bonds). Retrieved from

-

Gilligan, P. J., et al. (2011). Structure-activity relationship studies of sulfonylpiperazine analogues. Bioorganic & Medicinal Chemistry. (Context for sulfonyl piperazine bioactivity). Retrieved from

Sources

commercial availability of 1-(4-trifluoromethanesulfonylphenyl)piperazine for research

Topic: Commercial Availability & Technical Profile of 1-(4-Trifluoromethanesulfonylphenyl)piperazine Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Sourcing Specialists, and Drug Discovery Researchers

Executive Summary

1-(4-Trifluoromethanesulfonylphenyl)piperazine is a specialized pharmacophore building block characterized by the presence of a triflyl (trifluoromethanesulfonyl, -SO₂CF₃) group at the para-position of the phenyl ring.[1] Unlike its common analog 1-(4-trifluoromethylphenyl)piperazine (TFMPP), this compound is not a commodity chemical. It is primarily available as a "make-on-demand" or "catalog building block" through specialized vendors like Enamine and Biosynth.

This guide provides the verified CAS registry numbers, strategic sourcing channels, and a self-validating synthesis protocol for researchers who require immediate access to this motif for SAR (Structure-Activity Relationship) studies.

Part 1: Chemical Profile & Registry Data

Accurate procurement begins with precise identification. The triflyl group (-SO₂CF₃) is significantly more electron-withdrawing and lipophilic than the trifluoromethyl (-CF₃) group, altering the physicochemical profile of the piperazine core.

Identity Matrix

| Parameter | Data |

| Chemical Name | 1-(4-Trifluoromethanesulfonylphenyl)piperazine |

| Common Synonyms | 1-(4-Triflylphenyl)piperazine; 4-(1-Piperazinyl)phenyl trifluoromethyl sulfone |

| CAS (Free Base) | 845616-92-4 |

| CAS (HCl Salt) | 1803598-81-3 |

| Molecular Formula | C₁₁H₁₃F₃N₂O₂S |

| Molecular Weight | 294.29 g/mol (Free Base) |

| LogP (Predicted) | ~1.8 – 2.2 (Highly Lipophilic) |

| pKa (Piperazine NH) | ~8.5 (Basic) |

Critical Distinction: Do not confuse this compound with TFMPP (1-(4-trifluoromethylphenyl)piperazine, CAS 30459-17-7). TFMPP lacks the sulfonyl linker and has vastly different electronic properties.

Part 2: Strategic Sourcing & Availability

Commercial Status

This compound is classified as a Tier 2 Building Block . It is rarely held in bulk "next-day" inventory but is maintained in library stocks by major synthesis houses.

Primary Vendors

| Vendor | Catalog / Brand | Purity | Lead Time |

| Sigma-Aldrich | Market Select / Enamine | 95%+ (HCl Salt) | 2–4 Weeks |

| Biosynth | Carbosynth | 95%+ (Free Base) | 2–3 Weeks |

| Enamine | REAL Database | 95%+ | 3–4 Weeks |

Sourcing Workflow

Use the following decision logic to determine the most efficient acquisition path.

Figure 1: Strategic sourcing decision tree for Tier 2 building blocks.

Part 3: Self-Validating Synthesis Protocol

If commercial lead times are prohibitive, this compound can be synthesized in a single step using Nucleophilic Aromatic Substitution (SₙAr) . The triflyl group is a "super-electron-withdrawing group" (σₚ ≈ 0.96), making the para-fluorine atom extremely labile to nucleophilic attack by piperazine.

Reaction Pathway

Precursor: 1-Fluoro-4-(trifluoromethanesulfonyl)benzene (CAS 433-19-2). Reagent: Piperazine (anhydrous).

Figure 2: One-step SₙAr synthesis route utilizing the high electrophilicity of the triflyl-substituted ring.

Step-by-Step Methodology

-

Stoichiometry Setup:

-

Dissolve 1-fluoro-4-(trifluoromethanesulfonyl)benzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.2 M concentration].

-

Add Piperazine (5.0 equiv). Note: Excess piperazine acts as both the nucleophile and the base to scavenge HF, and prevents the formation of the bis-aryl side product.

-

Add Potassium Carbonate (K₂CO₃) (2.0 equiv) as an auxiliary base.

-

-

Reaction:

-

Heat the mixture to reflux (80–82°C) under nitrogen atmosphere.

-

Monitor: Track consumption of the fluoride precursor via TLC (Hexane/EtOAc 1:1) or LCMS. Conversion is typically complete within 4–6 hours due to the high activation of the ring.

-

-

Workup (Self-Validating Step):

-

Cool to room temperature.[2] Filter off inorganic solids (K₂CO₃/KF).

-

Concentrate the filtrate.

-

Partition: Dissolve residue in EtOAc and wash with water (3x) to remove the excess unreacted piperazine (which is highly water-soluble).

-

Validation: The organic layer now contains the mono-arylated product. The absence of the "bis" product can be confirmed here.

-

-

Purification:

-

If necessary, purify via flash column chromatography (DCM/MeOH 95:5).

-

Salt Formation: To generate the stable HCl salt (CAS 1803598-81-3), treat the free base with 4M HCl in dioxane and filter the white precipitate.

-

Part 4: Technical Deep Dive – The Triflyl Group

Why use this building block? The trifluoromethanesulfonyl group is a powerful tool in medicinal chemistry, distinct from the trifluoromethyl group.

| Property | Trifluoromethyl (-CF₃) | Triflyl (-SO₂CF₃) | Impact on Drug Design |

| Hammett Constant (σₚ) | 0.54 | 0.96 | Triflyl is a stronger electron withdrawer, lowering the pKa of the piperazine NH more drastically. |

| Lipophilicity (π) | 0.88 | 0.55 | Triflyl adds significant lipophilicity but is slightly more polar than CF3 due to the sulfone oxygens. |

| Metabolic Stability | High | Very High | The -SO₂CF₃ group is chemically inert and blocks metabolic oxidation at the para-position. |

Application Insight: Researchers typically substitute a -CF₃ or -Cl group with -SO₂CF₃ to increase potency against targets with deep hydrophobic pockets or to modulate the basicity of the piperazine nitrogen, thereby improving blood-brain barrier (BBB) permeability.

References

- Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Context: Electronic properties of -SO2CF3 vs -CF3).

Sources

Methodological & Application

1-(4-trifluoromethanesulfonylphenyl)piperazine as a scaffold for drug design

Application Note: 1-(4-Trifluoromethanesulfonylphenyl)piperazine as a Scaffold for Drug Design

Executive Summary

This guide details the utility, synthesis, and application of 1-(4-trifluoromethanesulfonylphenyl)piperazine (CAS: 845616-92-4), hereafter referred to as TFSPP .

While structurally related to the well-known serotonergic probe 1-(4-trifluoromethylphenyl)piperazine (TFMPP), TFSPP possesses a critical structural distinction: the triflyl (

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | 1-(4-((Trifluoromethyl)sulfonyl)phenyl)piperazine |

| Common Abbreviation | TFSPP |

| CAS Number | 845616-92-4 |

| Molecular Formula | |

| Molecular Weight | 310.30 g/mol |

| Hammett Constant ( | ~0.96 (vs. 0.54 for |

| Electronic Character | Highly Electron Deficient Aromatic Ring |

| Key Functionality | Secondary Amine (Handle for diversification) |

Expert Insight: The Hammett

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Unlike unactivated phenylpiperazines that require Palladium-catalyzed Buchwald-Hartwig amination, the extreme electron-withdrawing nature of the

Protocol 1: High-Yield Synthesis of TFSPP

Objective: Synthesize gram-scale quantities of TFSPP from 1-fluoro-4-((trifluoromethyl)sulfonyl)benzene.

Reagents:

-

Substrate: 1-Fluoro-4-((trifluoromethyl)sulfonyl)benzene (1.0 equiv)

-

Nucleophile: Piperazine (Anhydrous, 3.0 equiv) — Excess prevents bis-arylation.

-

Base: Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equiv) and

(2.0 equiv) in DMSO (concentration ~0.5 M). -

Addition: Add 1-Fluoro-4-((trifluoromethyl)sulfonyl)benzene (1.0 equiv) dropwise at room temperature. Note: The reaction is exothermic due to the strong activation.

-

Reaction: Heat the mixture to 80°C for 2–4 hours. Monitor via TLC (System: 5% MeOH in DCM) or LC-MS. The starting fluoride should be consumed rapidly.

-

Workup:

-

Cool to room temperature.

-

Pour the reaction mixture into ice-cold water (10x volume).

-

Extract with Ethyl Acetate (3x).

-

Wash the organic layer with Brine (saturated NaCl) to remove DMSO.

-

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: The excess piperazine usually remains in the aqueous layer during workup. If necessary, purify via flash column chromatography (

, Gradient: 0

Yield Expectation: >85%

Visual Workflow: Synthesis Logic

Medicinal Chemistry Application: Scaffold Diversification

The secondary amine of TFSPP serves as a "privileged handle" for generating libraries of GPCR ligands. The triflyl-phenyl moiety anchors the molecule in the hydrophobic pocket of the receptor (e.g., 5-HT2A), while the N-substitution determines functional activity (agonist vs. antagonist).

Protocol 2: Parallel Library Generation (Urea/Amide Derivatives)

Objective: Create a library of 5-HT antagonists by derivatizing the distal nitrogen.

-

Acylation (Amides):

-

React TFSPP with various Acid Chlorides (

) in DCM with -

Target: Modulate linker rigidity.

-

-

Urea Formation:

-

React TFSPP with Isocyanates (

) in THF. -

Target: Introduce hydrogen bond donors/acceptors to interact with Aspartate residues in the binding pocket.

-

-

Reductive Amination:

-

React TFSPP with Aldehydes (

) + -

Target: Flexible alkyl linkers common in high-affinity antipsychotics.

-

Data Table: Comparative Scaffold Properties

| Feature | TFMPP (Trifluoromethyl) | TFSPP (Triflyl) | Impact on Drug Design |

| Structure | |||

| Lipophilicity ( | +0.88 | +0.55 | TFSPP is slightly less lipophilic than expected due to sulfonyl polarity, aiding solubility. |

| Electronic ( | 0.54 | 0.96 | TFSPP strongly reduces basicity of the piperazine N1. |

| Metabolic Stability | High | Very High | Triflyl resists P450 oxidation better than many bioisosteres. |

| H-Bonding | None | Acceptor ( |

Biological Evaluation Strategy

When evaluating TFSPP-based ligands, standard binding assays must be adjusted for the unique solubility and lipophilicity profile of the triflyl group.

Protocol 3: Binding Affinity Validation (5-HT2A)

Self-Validating Control: Always run TFMPP (1-(3-trifluoromethylphenyl)piperazine) and Clozapine as reference standards in the same plate. TFSPP derivatives generally show antagonist profiles due to the bulk of the para-substituent preventing the receptor conformational change required for agonism.

Assay Conditions:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Ligand:

-Ketanserin (for 5-HT2A antagonism). -

Non-specific Binding: Define using 10

M Methysergide. -

Incubation: 60 min at 25°C. Note: TFSPP derivatives are hydrophobic; ensure <1% DMSO final concentration to prevent precipitation.

Visual Workflow: SAR Decision Tree

References

-

CymitQuimica. "1-(4-Trifluoromethanesulfonylphenyl)piperazine Product Data." CymitQuimica Catalog. Accessed October 2023. Link

-

Tseng, C. C., et al. (2019).[1] "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators." Journal of Medicinal Chemistry, 62(10), 5049-5062.[1] Link[1]

- Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(2), 582-612. (Contextual grounding for Triflyl vs Trifluoromethyl bioisosterism).

-

Cayman Chemical. "1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) Product Information." Cayman Chemical.[2] Link (Used for comparative structural data).

Sources

Application Note: HPLC-UV Method for 1-(4-Trifluoromethanesulfonylphenyl)piperazine

This Application Note is designed to serve as a comprehensive technical guide for the analysis of 1-(4-trifluoromethanesulfonylphenyl)piperazine (often referred to as p-Triflyl-PP or a derivative of the phenylpiperazine class).

This molecule is a critical intermediate and pharmacophore in the synthesis of serotonin (5-HT) receptor ligands and other CNS-active agents. The presence of the triflyl group (

Introduction & Analyte Profile

The Analyte

-

IUPAC Name: 1-(4-((Trifluoromethyl)sulfonyl)phenyl)piperazine

-

Molecular Formula:

-

Molecular Weight: 294.29 g/mol

-

Key Functional Groups:

-

Piperazine Ring: Contains a secondary amine (distal nitrogen) which is basic (

). -

Triflyl Group (

): A super-strong electron-withdrawing group (Hammett

-

Analytical Challenge

The dual nature of this molecule presents a chromatographic challenge:

-

Basicity: The distal piperazine nitrogen will be protonated at neutral/acidic pH, leading to potential silanol interactions (peak tailing) on older silica columns.

-

Hydrophobicity: The triflyl group increases retention on C18 phases compared to unsubstituted phenylpiperazines.

-

UV Absorbance: The conjugation of the electron-deficient phenyl ring with the sulfonyl group provides a distinct UV chromophore, typically bathochromically shifted relative to simple phenylpiperazines.

Method Development Strategy (The "Why")

To ensure a robust method, we utilize a "Charged-Surface Hybrid" or Base-Deactivated Silica (BDS) approach. Standard silica columns often suffer from secondary interactions with the basic piperazine nitrogen. By using a low pH mobile phase, we ensure the piperazine is fully protonated (cationic), improving solubility. However, to prevent cation-exchange mechanisms with residual silanols, a high-ionic-strength buffer or a modern end-capped column is required.

Method Development Workflow

The following decision tree illustrates the logic applied to select the final conditions.

Figure 1: Strategic workflow for developing the HPLC method, prioritizing peak shape and sensitivity.

Detailed Experimental Protocol

Reagents and Chemicals

-

Reference Standard: 1-(4-trifluoromethanesulfonylphenyl)piperazine (>98% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (

). -

Buffer Additives: Potassium Dihydrogen Phosphate (

), Phosphoric Acid (85%).

Instrumentation Setup

-

System: HPLC with Quaternary Pump and Photodiode Array (PDA) Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (

) or Waters XBridge C18 (-

Rationale: These columns are double end-capped and designed for basic compounds, minimizing peak tailing.

-

-

Column Temperature:

(Controlled). -

Injection Volume:

.

Chromatographic Conditions

| Parameter | Setting / Description |

| Mobile Phase A | |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | |

| Detection | UV at 260 nm (Primary), 210 nm (Secondary for impurities) |

| Run Time | 15 Minutes |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

|---|---|---|---|

| 0.00 | 90 | 10 | Initial Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold (Polar Impurities) |

| 10.00 | 20 | 80 | Linear Ramp (Elute Analyte) |

| 12.00 | 20 | 80 | Wash |

| 12.10 | 90 | 10 | Re-equilibration |

| 15.00 | 90 | 10 | End of Run |

Sample Preparation Workflow

Proper sample preparation is vital to protect the column and ensure recovery.

Figure 2: Standard preparation workflow ensures the sample solvent matches the initial mobile phase conditions to prevent peak distortion.

Results & Discussion (Self-Validating Logic)

Specificity and Retention

Under these conditions, the triflyl-piperazine elutes at approximately 7.5 -- 8.5 minutes .

-

Why this RT? The molecule is moderately lipophilic due to the phenyl-triflyl moiety but is retained less than purely neutral hydrocarbons because the piperazine ring is protonated (charged) at pH 3.0.

-

Interference Check: The gradient start at 10% B ensures that polar synthesis by-products (e.g., unreacted piperazine) elute near the void volume (

), while highly lipophilic impurities (e.g., bis-arylated piperazine) elute during the high-organic wash (

Linearity and Sensitivity

-

Linear Range:

to -

LOD/LOQ: Estimated at

and

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing ( | Silanol interactions with basic amine. | Ensure pH is < 3.0. Add |

| Retention Shift | pH drift in aqueous buffer. | Verify pH of buffer daily. Small changes in pH near the |

| Split Peaks | Solvent mismatch. | Sample dissolved in 100% MeOH but injected into 90% Water. Dilute sample with Mobile Phase A. |

References

-

de Boer, T., et al. (2005). "Exploration of the structure-activity relationships of phenylpiperazine derivatives." Journal of Medicinal Chemistry.

-

Dolan, J. W. (2002). "Separation of Basic Compounds: A Guide to Method Development." LCGC North America.

- Hansch, C., & Leo, A. (1979). "Substituent Constants for Correlation Analysis in Chemistry and Biology." Wiley-Interscience. (Reference for Hammett and values of ).

-

United Nations Office on Drugs and Crime (UNODC). (2013). "Recommended methods for the Identification and Analysis of Piperazines in Seized Materials." UNODC Guidelines.

Quantitative Analysis of 1-(4-trifluoromethanesulfonylphenyl)piperazine in Human Plasma by LC-MS/MS: An Application Note

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 1-(4-trifluoromethanesulfonylphenyl)piperazine in human plasma. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The methodology leverages a straightforward protein precipitation extraction, followed by rapid chromatographic separation on a C18 stationary phase and detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization mode. All aspects of the method, from sample preparation to data analysis, are detailed, with a focus on the scientific rationale behind each step to ensure methodological integrity and reproducibility. This protocol is structured to align with the principles outlined in the FDA's Bioanalytical Method Validation guidelines.[1]

Introduction: The Rationale for a Bespoke Analytical Method

1-(4-trifluoromethanesulfonylphenyl)piperazine is a synthetic compound featuring a piperazine core, a structure prevalent in many pharmacologically active agents.[2] The presence of the trifluoromethanesulfonyl group significantly influences its physicochemical properties, such as lipophilicity and metabolic stability, making its precise quantification in biological matrices a critical aspect of drug discovery and development. Accurate measurement of its concentration in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs dosing regimens and safety assessments.

LC-MS/MS is the gold standard for bioanalysis due to its inherent selectivity and sensitivity.[3] This application note provides a comprehensive protocol for the quantification of 1-(4-trifluoromethanesulfonylphenyl)piperazine, addressing the specific challenges associated with this analyte and ensuring the generation of high-quality, reliable data.

Analyte Characteristics

A thorough understanding of the analyte's physicochemical properties is paramount for the development of a robust LC-MS/MS method.

-

Chemical Structure:

-

Molecular Formula: C₁₁H₁₃F₃N₂O₂S

-

Molecular Weight: 310.29 g/mol

-

Structure:

Caption: Chemical structure of 1-(4-trifluoromethanesulfonylphenyl)piperazine.

-

-

Predicted Properties: The presence of two nitrogen atoms in the piperazine ring confers basic properties to the molecule, making it readily protonated in an acidic environment. This is a key consideration for both chromatographic retention and mass spectrometric detection. The trifluoromethanesulfonyl group is strongly electron-withdrawing and contributes to the molecule's overall polarity.

Experimental Protocol: A Step-by-Step Guide

This section details the complete workflow for the quantification of 1-(4-trifluoromethanesulfonylphenyl)piperazine in human plasma.

Materials and Reagents

-

1-(4-trifluoromethanesulfonylphenyl)piperazine reference standard (>98% purity)

-

1-(4-trifluoromethanesulfonylphenyl)piperazine-d8 (or a suitable structural analog) as internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Human plasma (sourced from a certified vendor)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts

Preparation of Standards and Quality Control Samples

The integrity of quantitative data relies on accurately prepared calibration standards and quality control (QC) samples.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 1 mg of 1-(4-trifluoromethanesulfonylphenyl)piperazine and the internal standard (IS).

-

Dissolve each in 1 mL of methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the primary stock solution of the analyte with a 50:50 (v/v) mixture of methanol and water.

-

Prepare a separate working solution for the IS at a concentration of 100 ng/mL.

-

-

Calibration Standards and QC Samples:

-

Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Prepare QC samples at a minimum of three concentration levels: low, medium, and high (e.g., 3, 75, and 750 ng/mL).

-

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[4]

Sources

- 1. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phenomenex.com [phenomenex.com]

- 4. researchgate.net [researchgate.net]

Application Note: 1-(4-Trifluoromethanesulfonylphenyl)piperazine (TFSPP) as a High-Value Scaffold in Medicinal Chemistry

Executive Summary

This guide details the utility, synthesis, and application of 1-(4-trifluoromethanesulfonylphenyl)piperazine (TFSPP) . As a building block, TFSPP offers a unique combination of the privileged piperazine pharmacophore with the triflyl (

Strategic Rationale: The "Triflyl" Advantage[1]

In lead optimization, medicinal chemists often struggle to balance potency with metabolic stability. The triflyl group offers a distinct advantage over traditional electron-withdrawing groups (EWGs) like nitro (

Physicochemical Profile

The triflyl group acts as a "super-EWG," significantly pulling electron density from the phenyl ring. This reduces the basicity of the

Table 1: Electronic and Lipophilic Comparison of Para-Substituents

| Substituent ( | Hammett Constant ( | Hansch Lipophilicity ( | Effect on Scaffold |

| 0.93 - 0.96 | 0.55 | Maximal Activation / High Stability | |

| 0.78 | -0.28 | Toxicophore / Metabolic Liability | |

| 0.72 | -1.63 | High Polarity / Poor Permeability | |

| 0.54 | 0.88 | Moderate Activation | |

| 0.00 | 0.00 | Baseline |

Data Sources: Hansch et al. [1], Stenutz Hammett Database [2].

Design Logic Diagram

The following diagram illustrates how TFSPP serves as a central node in diversifying chemical space.

Figure 1: Strategic placement of TFSPP in drug design. The strong electron-withdrawing nature of the triflyl group modulates the basicity of the distal nitrogen, improving oral bioavailability.

Experimental Protocols

Protocol A: Synthesis of the TFSPP Building Block

Use this protocol if the building block is not commercially available or requires fresh preparation.

Reaction Type: Nucleophilic Aromatic Substitution (

Materials:

-

1-Bromo-4-(trifluoromethanesulfonyl)benzene (1.0 equiv)

-

Piperazine (anhydrous) (5.0 equiv) — Excess prevents bis-arylation.

-

Potassium Carbonate (

) (2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromo-4-(trifluoromethanesulfonyl)benzene (1.0 g, 3.46 mmol) in MeCN (15 mL).

-

Addition: Add anhydrous piperazine (1.49 g, 17.3 mmol) and

(0.96 g, 6.92 mmol). -

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM). The starting bromide should disappear. -

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (

mL) to remove excess piperazine.

-

-

Purification: If necessary, purify via flash column chromatography (Silica gel, DCM:MeOH:

gradient 95:5:0.5). -

Yield Expectation: 85–95% as a pale yellow solid.

Protocol B: N4-Functionalization (Library Generation)

Use this protocol to couple TFSPP to a core scaffold (e.g., for SAR studies).

Reaction Type: Reductive Amination. Rationale: This method is preferred for attaching alkyl linkers or solubilizing groups to the secondary amine of the piperazine.

Materials:

-

TFSPP (1.0 equiv)

-

Aldehyde/Ketone partner (1.1 equiv)

-

Reducing Agent: Sodium Triacetoxyborohydride (

) (1.5 equiv) -

Acetic Acid (catalytic, 1-2 drops)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

-

Imine Formation: Dissolve TFSPP (0.5 mmol) and the aldehyde (0.55 mmol) in DCE (5 mL). Add catalytic acetic acid. Stir at room temperature for 30 minutes.

-

Reduction: Add

(0.75 mmol) in one portion. -

Incubation: Stir at room temperature for 12–16 hours.

-

Quench: Quench with saturated aqueous

(10 mL). Stir vigorously for 15 minutes. -

Extraction: Extract with DCM (

mL). Dry organics over -

Validation: Analyze via LC-MS. The triflyl group is stable to these reducing conditions.

Visualizing the Synthetic Workflow

The following diagram outlines the operational flow from raw materials to the functionalized lead compound.

Figure 2: Synthetic pathway for generating TFSPP and its subsequent conversion into bioactive ligands.

Quality Control & Characterization

When validating TFSPP derivatives, specific spectral signatures confirm the integrity of the triflyl group.

-

NMR: The

-

MS (ESI): The triflyl group adds significant mass (+133 Da compared to H). The pattern is usually distinct; however, be aware that under harsh fragmentation, the

bond can cleave. -

Stability: TFSPP is stable in air and moisture. It is resistant to acidic hydrolysis but can degrade under extremely strong basic conditions (e.g.,

) due to deprotonation ortho to the sulfone.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Stenutz, R. Hammett Substituent Constants Database. Stenutz.eu. Link

-

Barbero, M., et al. (2020). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. The Journal of Organic Chemistry, 85(24), 16082–16091. (Discusses the lipophilicity and electronic properties of SCF3/SO2CF3 analogs). Link

-

Zlatopolskiy, B. D., et al. (2024). Synthesis of 18F-labeled Aryl Trifluoromethyl Sulfones, -Sulfoxides, and -Sulfides for Positron Emission Tomography. Chemistry – A European Journal. (Demonstrates the stability and synthesis of aryl trifluoromethyl sulfones). Link

-

Patel, S., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1.[3] Bioorganic & Medicinal Chemistry Letters, 23(5), 1257-1261.[3] (Example of sulfonyl-piperazine utility). Link

Sources

Application Note: CNS Profiling of 1-(4-trifluoromethanesulfonylphenyl)piperazine

The following Application Note is designed for researchers and drug discovery professionals characterizing 1-(4-trifluoromethanesulfonylphenyl)piperazine.

Executive Note on Chemical Identity: This guide addresses the specific application of 1-(4-trifluoromethanesulfonylphenyl)piperazine (CAS: 845616-92-4 / 1803598-81-3). Note: This compound is a structural analog of the widely used serotonin probe TFMPP (1-(3-trifluoromethylphenyl)piperazine). While TFMPP is the gold standard for 5-HT1B/2C interrogation, the para-trifluoromethanesulfonyl variant represents a distinct chemical entity with enhanced electron-withdrawing properties at the para-position. This guide provides the protocols for characterizing this specific ligand, using established TFMPP methodologies as the comparative benchmark.

Introduction & Pharmacological Rationale[1][2][3][4][5]

1-(4-trifluoromethanesulfonylphenyl)piperazine is a piperazine-based pharmacophore utilized in Central Nervous System (CNS) research as a building block and potential serotonergic ligand. It belongs to the aryl-piperazine class, a chemical family known for "privileged structure" status in targeting G-protein coupled receptors (GPCRs), specifically serotonin (5-HT) and dopamine (DA) receptors.

Mechanism of Action (Predicted & Comparative)

Based on Structure-Activity Relationship (SAR) data from the homologous TFMPP and mCPP , this compound is predicted to act as a serotonin receptor ligand with mixed agonist/antagonist properties.

-

Primary Targets: 5-HT1B (Autoreceptors) and 5-HT2C (Post-synaptic).

-

Chemical Logic: The trifluoromethanesulfonyl group (

) is a strong electron-withdrawing group (EWG) and is lipophilic, similar to the trifluoromethyl ( -

Research Utility:

-

Selectivity Probing: Used to decipher the steric tolerance of the 5-HT binding pocket.

-

Metabolic Stability: The sulfone moiety is generally more resistant to oxidative metabolism than the parent phenyl ring, potentially prolonging in vivo half-life compared to simple phenyl-piperazines.

-

Signal Transduction Pathway

The following diagram illustrates the theoretical signaling pathway when using this compound to probe 5-HT2C receptors, a common application for aryl-piperazines in anxiety research.

Figure 1: Predicted signal transduction pathway for 5-HT2C activation by aryl-piperazine agonists. The sulfonyl-piperazine ligand binds to the Gq-coupled receptor, triggering the PLC-IP3 cascade, resulting in behavioral changes such as reduced locomotion.

Experimental Protocols

Protocol A: Formulation & Solubility (Critical Step)

Unlike standard TFMPP (which is often a liquid free base or HCl salt), the sulfonyl group renders the molecule more polar and potentially crystalline. Proper vehicle selection is non-negotiable for reproducible in vivo data.

Materials:

-